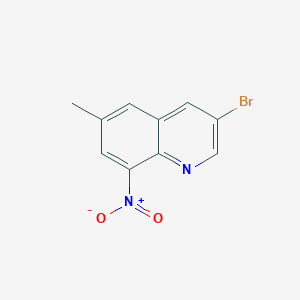

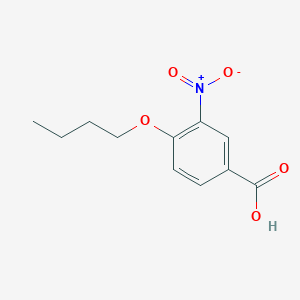

3-Bromo-6-methyl-8-nitroquinoline

Overview

Description

The compound 3-Bromo-6-methyl-8-nitroquinoline is a brominated and nitrated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and nitro groups on the quinoline core can significantly alter its chemical and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of bromo-nitroquinoline derivatives can be achieved through various methods. One such method involves the use of 2,2,3-Tribromopropanal as a versatile reagent in the Skraup-type synthesis, which allows for the transformation of substituted anilines into bromo-nitroquinolines . This method provides a straightforward approach to synthesize 3-bromoquinolin-6-ols, which can carry additional substituents at positions 7 and 8, indicating potential pathways for the synthesis of this compound.

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not directly provided, related compounds such as 6-methylquinoline have been studied in co-crystals with various nitrobenzoic acids, revealing insights into hydrogen bonding interactions . These studies can provide a foundation for understanding the molecular interactions and structural characteristics of bromo-nitroquinoline derivatives.

Chemical Reactions Analysis

The reactivity of bromo-nitroquinoline compounds can be complex. For instance, the reaction of 3-bromo-4-nitroquinoline 1-oxide with enamines has been shown to proceed through a multistep ionic process, leading to various transformation products . This suggests that this compound may also undergo similar complex reactions, which could be exploited in synthetic chemistry or bioconjugation applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitroquinoline derivatives are influenced by their functional groups. For example, the Schiff base ligand derived from a related quinoline compound has been characterized by various spectroscopic and analytical techniques, providing insights into its stability constants and geometry in metal complexes . These findings can be extrapolated to understand the properties of this compound, such as its potential to form stable metal complexes and its spectroscopic characteristics.

Scientific Research Applications

Synthesis and Intermediate Applications

- Synthesis of Inhibitors : 3-Bromo-6-methyl-8-nitroquinoline is used as an important intermediate in the synthesis of various inhibitors, notably PI3K/mTOR inhibitors. A specific compound, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, synthesized from this quinoline, is crucial in the development of these inhibitors (Lei et al., 2015).

Transformation into Other Compounds

- Conversion to 3-Bromoquinolin-6-ols : this compound can be transformed into 3-bromoquinolin-6-ols through various chemical processes. This conversion typically involves steps like nitration, chlorination, and alkylation, and these intermediates can carry additional substituents at various positions (Lamberth et al., 2014).

Biological and Anticancer Applications

- Anticancer Potential : Certain derivatives of quinoline, including compounds similar to this compound, have shown promising results in in vitro studies for their anticancer properties. Some derivatives have exhibited significant antiproliferative activity against various cancer cell lines, suggesting potential in new anticancer drug development (Köprülü et al., 2018).

Photolabile Properties and Applications

- Photolabile Protecting Group : Brominated derivatives of quinoline, including those similar to this compound, have been explored as photolabile protecting groups. These compounds have shown potential for in vivo multiphoton-induced photolysis, useful in biological messenger control (Fedoryak & Dore, 2002).

Future Directions

Quinoline and its derivatives have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name |

3-bromo-6-methyl-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c1-6-2-7-4-8(11)5-12-10(7)9(3-6)13(14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMOKLLSODDRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453138 | |

| Record name | 3-Bromo-6-methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210708-23-9 | |

| Record name | 3-Bromo-6-methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

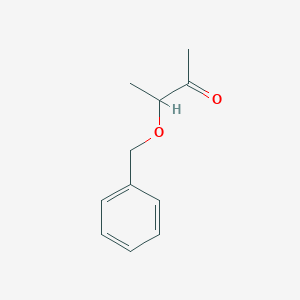

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)